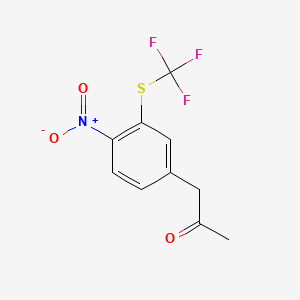

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is a nitro-substituted aryl ketone characterized by a trifluoromethylthio (-SCF₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the phenyl ring. The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions, while the -SCF₃ group contributes to lipophilicity and metabolic stability .

Properties

Molecular Formula |

C10H8F3NO3S |

|---|---|

Molecular Weight |

279.24 g/mol |

IUPAC Name |

1-[4-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(14(16)17)9(5-7)18-10(11,12)13/h2-3,5H,4H2,1H3 |

InChI Key |

ZMKINARQKMOWJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the nitration of 4-(trifluoromethylthio)acetophenone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Amino derivatives: Formed by reduction of the nitro group.

Carboxylic acids: Formed by oxidation of the propan-2-one moiety.

Substituted derivatives: Formed by substitution reactions.

Scientific Research Applications

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 279.24 g/mol. It contains a nitro group and a trifluoromethylthio group, which affect its chemical properties and biological activity. The compound is used in research because of its structural characteristics.

Synthesis and Production

The synthesis of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one generally involves industrial production using continuous flow reactors and optimized reaction conditions to improve yield and efficiency. Purification methods like recrystallization and chromatography are used to get high-purity products.

Reactivity and Interactions

Common reagents for reactions involving 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one include potassium permanganate, chromium trioxide, and nucleophiles like amines and thiols. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially influencing enzyme activity and biochemical pathways. The trifluoromethylthio moiety enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.

Analogues

Analogues of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one include:

- 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a nitro group at position 4, which affects its reactivity.

- 1-(3-Nitro-4-trifluoromethoxyphenyl)propan-2-one: This compound has a trifluoromethoxy group instead of a trifluoromethylthio group, influencing its properties.

- 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a chloro group instead of a propan-2-one moiety, altering its reactivity profile.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804238-75-2)

- Structural Differences : The nitro and -SCF₃ groups are swapped (nitro at 2-position, -SCF₃ at 4-position).

- Impact on Properties :

- Reactivity : The para-nitro group (relative to the ketone in the target compound) may enhance conjugation, stabilizing intermediates in reactions like reductive amination. The ortho-nitro isomer (in this analogue) could exhibit steric hindrance near the ketone, reducing reactivity .

- Physical Properties : Similar molecular weight (279.24 g/mol) but differing solubility due to altered dipole moments .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

Functional Group Variations

1-(4-Hydroxy-3-methoxyphenyl)propan-2-one

- Structural Differences : Contains hydroxyl (-OH) and methoxy (-OMe) groups instead of nitro and -SCF₃.

- Electronic Effects: Methoxy is electron-donating, reducing ketone reactivity compared to the electron-withdrawing nitro group. This derivative is more suited for phenolic coupling reactions .

1-(4-(Trifluoromethyl)phenyl)propan-2-one

Key Data Table: Comparative Analysis

Challenges and Opportunities

Biological Activity

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806455-37-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 279.24 g/mol

- Structure : The compound features a nitro group and a trifluoromethylthio group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one has been explored in various studies, focusing on its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitro-substituted phenyl compounds often demonstrate activity against a range of bacterial strains. The presence of the trifluoromethylthio group may enhance lipophilicity and cellular uptake, contributing to increased antimicrobial efficacy.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one may inhibit inflammatory pathways. This inhibition could be mediated through the modulation of specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

The exact mechanisms by which 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.

- Modulation of Cell Signaling : The compound may interfere with key signaling pathways that regulate inflammation and immune responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitro-substituted phenyl compounds, including derivatives similar to 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential.

Case Study: Inhibition of Inflammatory Response

In vitro assays demonstrated that compounds with structural similarities to 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one could reduce the expression of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.